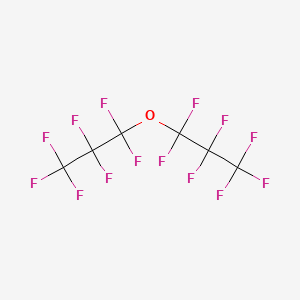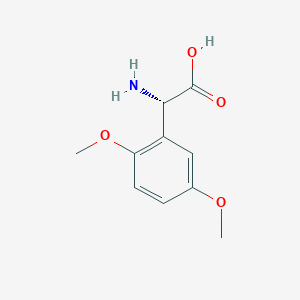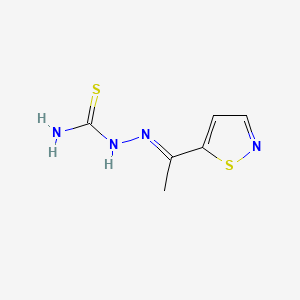
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione is an organic compound with a complex structure that includes two benzyloxy groups and a nitro group attached to a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione typically involves multiple steps. One common method starts with the nitration of naphthalene-1,4-dione to introduce the nitro group at the 5-position. This is followed by the protection of the hydroxyl groups with benzyl groups to form the benzyloxy derivatives. The reaction conditions often involve the use of strong acids for nitration and benzyl chloride in the presence of a base for the protection step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the benzyloxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3-Bis(benzyloxy)-5-aminonaphthalene-1,4-dione.
Scientific Research Applications
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyloxy groups can also participate in binding interactions with proteins or nucleic acids, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(benzyloxy)benzoic acid
- 2,3-Bis(benzyloxy)pyridine
- 2,3-Bis(benzyloxy)succinic acid
Uniqueness
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione is unique due to the presence of both benzyloxy and nitro groups on a naphthalene-1,4-dione core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89226-88-0 |
|---|---|
Molecular Formula |
C24H17NO6 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
5-nitro-2,3-bis(phenylmethoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C24H17NO6/c26-21-18-12-7-13-19(25(28)29)20(18)22(27)24(31-15-17-10-5-2-6-11-17)23(21)30-14-16-8-3-1-4-9-16/h1-13H,14-15H2 |
InChI Key |
WYYJLDYEHWOYCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)

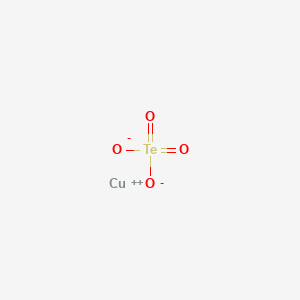
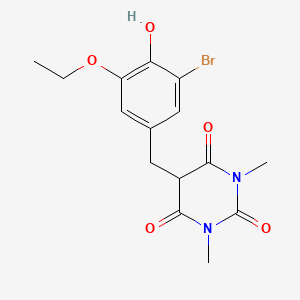
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)
